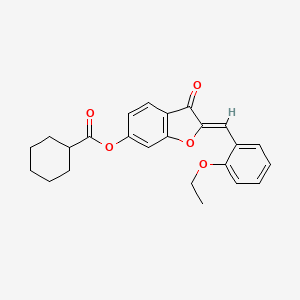

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

Description

The compound "(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate" is a benzofuran-derived molecule characterized by a cyclohexanecarboxylate ester group at position 6 and a 2-ethoxybenzylidene substituent at position 2 of the benzofuran core. The Z-configuration of the double bond in the benzylidene moiety is critical for its stereochemical properties.

Properties

Molecular Formula |

C24H24O5 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |

InChI |

InChI=1S/C24H24O5/c1-2-27-20-11-7-6-10-17(20)14-22-23(25)19-13-12-18(15-21(19)29-22)28-24(26)16-8-4-3-5-9-16/h6-7,10-16H,2-5,8-9H2,1H3/b22-14- |

InChI Key |

VFZUJAQPAIBSKN-HMAPJEAMSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the benzofuran ring: This can be achieved through the cyclization of an appropriate precursor, such as 2-hydroxybenzaldehyde, with a suitable reagent like acetic anhydride.

Introduction of the ethoxybenzylidene group: This step involves the condensation of the benzofuran derivative with 2-ethoxybenzaldehyde under basic conditions, such as using sodium hydroxide in ethanol.

Formation of the cyclohexanecarboxylate group: This can be done by esterification of the intermediate product with cyclohexanecarboxylic acid in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares a core benzofuran scaffold with two closely related analogs:

(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate ()

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclohexanecarboxylate ()

Table 1: Key Structural and Identifier Comparisons

*Inferred molecular formula likely matches analogs (C₂₅H₂₆O₇) due to structural similarity.

Key Differences :

- Substituent Position and Type: The target compound features a single ethoxy group at the 2-position of the benzylidene ring, whereas analogs have methoxy groups at varying positions (3,4,5 or 2,3,4).

- Stereochemical Identity : All compounds share the Z-configuration, critical for maintaining planar geometry in the benzylidene-benzofuran system.

Physicochemical Properties and Computational Data

The 2,3,4-trimethoxy analog (CAS 622791-73-5) has a calculated XLogP3 of 5.3, indicating high lipophilicity, and a topological polar surface area (TPSA) of 80.3 Ų, suggesting moderate solubility in polar solvents . By contrast, the ethoxy substituent in the target compound may further elevate logP, reducing aqueous solubility. Hydrogen bond acceptor counts (7 for analogs) and rotatable bonds (7) remain consistent across analogs, implying similar conformational flexibility .

Implications of Structural Variations

Analytical Methods and Crystallography

Structural characterization of such compounds typically employs X-ray crystallography, with SHELX programs (e.g., SHELXL, SHELXS) widely used for refinement and solution of small-molecule structures .

Lumping Strategy and Grouping Considerations

As per , compounds with similar core structures (e.g., benzofuran derivatives) are often "lumped" into surrogate categories to simplify reaction modeling. However, the ethoxy vs. methoxy substituent divergence in the target compound suggests distinct physicochemical behaviors, warranting separate evaluation in reaction networks or pharmacokinetic studies .

Q & A

Q. What are the critical steps and parameters for synthesizing (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate?

The synthesis involves multi-step reactions, including benzylidene formation via Knoevenagel condensation and esterification. Key parameters include:

- Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .

- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .

- Purification techniques (column chromatography with gradients of ethyl acetate/hexane for isolating the Z-isomer) . Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of reagents like cyclohexanecarbonyl chloride .

Q. Which spectroscopic methods are essential for characterizing this compound’s structure?

- NMR spectroscopy : H and C NMR confirm the Z-configuration of the benzylidene group and ester linkages. Key signals include downfield shifts for the α,β-unsaturated ketone (δ 7.8–8.2 ppm) and cyclohexane carbonyl (δ 170–175 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak matching CHO) .

- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and C-O ester (1250–1300 cm) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds between the ethoxybenzylidene group and active-site residues .

- Density Functional Theory (DFT) : Calculates electron distribution in the benzofuran core to identify reactive sites for electrophilic attack .

- Pharmacophore mapping : Highlights structural motifs (e.g., the 3-oxo group) critical for anti-inflammatory or anticancer activity .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- 2D NMR techniques : NOESY correlations distinguish Z/E isomers by spatial proximity of the ethoxy group and benzofuran protons .

- X-ray crystallography : Definitively confirms stereochemistry and crystal packing, resolving ambiguities from overlapping NMR signals .

- Dynamic NMR experiments : Assess rotational barriers of the cyclohexane carboxylate group to explain temperature-dependent spectral splitting .

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DoE) : Statistical tools like response surface methodology (RSM) optimize variables (e.g., catalyst loading, reaction time) .

- Catalyst screening : Lewis acids (e.g., ZnCl) accelerate benzylidene formation, while bases (e.g., NaH) improve esterification efficiency .

- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time, enabling rapid adjustments .

Q. What are the compound’s stability profiles under varying storage conditions?

- Forced degradation studies : Exposure to heat (40–60°C), light (UV-vis), and humidity identifies degradation products (e.g., hydrolysis of the ester group) .

- HPLC-MS analysis : Quantifies degradation kinetics and identifies pathways (e.g., oxidation of the benzofuran ring) .

- Storage recommendations : Anhydrous conditions at -20°C in amber vials prevent photolytic cleavage of the benzylidene moiety .

Methodological Considerations

Q. How to design assays for evaluating the compound’s bioactivity?

- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate) .

- Cell viability assays : MTT or ATP-luminescence tests measure cytotoxicity in cancer cell lines, with IC values calculated via nonlinear regression .

- Target validation : siRNA knockdown or CRISPR-Cas9 gene editing confirms specificity for suspected molecular targets .

Q. What analytical workflows ensure reproducibility in synthetic protocols?

- Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity ≥95% by HPLC) .

- Batch-to-batch consistency : Use F NMR (if fluorine-containing analogs are synthesized) for precise quantification .

- Standard operating procedures (SOPs) : Document reaction quenching, workup, and purification steps to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.